molecular formula C7H5BrN4OS B13213591 4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13213591
M. Wt: 273.11 g/mol
InChI Key: FVALGCZHLOWWEQ-UHFFFAOYSA-N
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Description

4-Amino-6-(5-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring substituted with an amino group and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanoguanidine and a suitable aldehyde or ketone.

    Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a nucleophilic substitution reaction using 5-bromothiophene-2-carboxylic acid or its derivatives.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring and bromothiophene moiety.

    Reduction: Reduced forms of the triazine ring and bromothiophene moiety.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

4-Amino-6-(5-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(5-chlorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(5-fluorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(5-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one

Uniqueness

4-Amino-6-(5-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, potentially offering different pharmacological and material properties.

Properties

Molecular Formula

C7H5BrN4OS

Molecular Weight

273.11 g/mol

IUPAC Name

4-amino-6-(5-bromothiophen-2-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H5BrN4OS/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

FVALGCZHLOWWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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